

# In-Depth Technical Guide: The Mechanism of Action of MB-07803 in Gluconeogenesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MB-07803 |           |
| Cat. No.:            | B1676234 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

MB-07803 is a second-generation, orally bioavailable prodrug designed to target hepatic gluconeogenesis for the treatment of type 2 diabetes. Its mechanism of action centers on the potent and selective inhibition of fructose 1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in the gluconeogenic pathway. By inhibiting FBPase, MB-07803 effectively reduces the overproduction of glucose by the liver, a primary contributor to hyperglycemia in diabetic patients. This technical guide provides a comprehensive overview of the mechanism of action of MB-07803, including its molecular interactions, preclinical efficacy in animal models, and clinical trial data in patients with type 2 diabetes.

## **Introduction: Targeting Hepatic Glucose Production**

Excessive hepatic glucose production is a cornerstone of the pathophysiology of type 2 diabetes. While several anti-diabetic therapies exist, many do not directly target this key process. The gluconeogenesis pathway, responsible for the de novo synthesis of glucose from non-carbohydrate precursors, presents a logical and compelling target for therapeutic intervention. Fructose 1,6-bisphosphatase (FBPase) catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, a critical and irreversible step in this pathway. Inhibition of FBPase offers a direct mechanism to curtail hepatic glucose output.



**MB-07803** was developed by Metabasis Therapeutics as a successor to a first-generation FBPase inhibitor, MB06322 (CS-917). The design of **MB-07803** aimed to improve upon the pharmacokinetic profile and mitigate potential side effects observed with the initial compound.

## **Mechanism of Action: Potent Inhibition of FBPase**

**MB-07803** is a prodrug that is converted in vivo to its active metabolite, MB05032. This active molecule is a potent inhibitor of FBPase.

### **Molecular Interaction**

MB05032 acts as an allosteric inhibitor of FBPase, binding to the AMP binding site of the enzyme. This binding induces a conformational change in the enzyme, reducing its catalytic activity. The inhibition is highly specific for FBPase, minimizing off-target effects.

## **Biochemical Potency**

The inhibitory activity of the active metabolite of **MB-07803** has been quantified, demonstrating high potency.

| Compound                    | Target                                      | Parameter | Value |
|-----------------------------|---------------------------------------------|-----------|-------|
| MB05032 (active metabolite) | Fructose 1,6-<br>bisphosphatase<br>(FBPase) | IC50      | 16 nM |

Table 1: Biochemical Potency of the Active Metabolite of MB-07803

## **Preclinical Evidence**

The glucose-lowering effects of **MB-07803** and its predecessor were evaluated in the Zucker diabetic fatty (ZDF) rat, a well-established animal model for type 2 diabetes that exhibits obesity, insulin resistance, and hyperglycemia.

## In Vivo Efficacy in ZDF Rats

Studies in ZDF rats demonstrated that administration of FBPase inhibitors leads to a significant reduction in blood glucose levels. While specific quantitative data for **MB-07803** in these



models is not publicly available in detail, the development of **MB-07803** was predicated on its improved in vivo performance compared to the first-generation compound.

## **Clinical Development and Efficacy**

**MB-07803** has been evaluated in clinical trials to assess its safety, tolerability, and efficacy in patients with type 2 diabetes.

### **Phase 2a Clinical Trial**

A randomized, double-blind, placebo-controlled Phase 2a clinical trial was conducted to evaluate the efficacy and safety of **MB-07803** in patients with type 2 diabetes.[1]

### 4.1.1. Study Design

- Participants: 105 patients with type 2 diabetes.
- Baseline Characteristics:
  - Mean Fasting Plasma Glucose (FPG): 187 mg/dL.
  - Mean HbA1c: 8.2%.
- Treatment Arms:
  - Placebo
  - MB-07803 10 mg once daily
  - MB-07803 50 mg once daily
  - MB-07803 100 mg once daily
  - MB-07803 200 mg once daily
- Duration: 28 days.
- Primary Endpoint: Change in Fasting Plasma Glucose (FPG) from baseline to day 28.



#### 4.1.2. Efficacy Results

The trial met its primary efficacy endpoint, demonstrating a statistically and clinically significant reduction in FPG in the 200 mg once-daily group compared to placebo.

| Treatment Group            | Mean Change in FPG from Baseline                   | p-value (vs. Placebo) |
|----------------------------|----------------------------------------------------|-----------------------|
| MB-07803 200 mg once daily | Statistically and clinically significant reduction | 0.0177                |

Table 2: Key Efficacy Outcome from the Phase 2a Clinical Trial of MB-07803[1]

Note: The precise mean change in FPG was not publicly disclosed in the available resources.

A subsequent 14-day trial in patients with poorly controlled type 2 diabetes also showed dose-related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean glucose levels at all evaluated doses (50 mg, 200 mg, and 400 mg twice-daily).[2] Clinically and statistically significant reductions in FPG were observed at the two highest doses in this study.[2]

## **Safety and Tolerability**

A key concern with inhibitors of gluconeogenesis is the potential for lactic acidosis. In the Phase 2a trial, fasting lactate levels in patients treated with **MB-07803** were within the normal range, and no instances of hyperlacticemia were reported.[1] The overall safety and tolerability profile of **MB-07803** was comparable to placebo.[1]

# Signaling Pathways and Experimental Workflows Gluconeogenesis Pathway and MB-07803 Inhibition





Click to download full resolution via product page

Caption: The gluconeogenic pathway and the inhibitory action of MB-07803.



### **Clinical Trial Workflow**



Click to download full resolution via product page

Caption: Workflow of the Phase 2a clinical trial for MB-07803.

# Experimental Protocols FBPase Inhibition Assay (General Protocol)

- Enzyme: Recombinant human FBPase.
- Substrate: Fructose 1,6-bisphosphate.



- Inhibitor: MB05032 (active metabolite of MB-07803).
- Assay Principle: The activity of FBPase is measured by detecting the rate of inorganic phosphate (Pi) produced from the hydrolysis of fructose 1,6-bisphosphate. A common method is a colorimetric assay, such as the malachite green assay, which forms a colored complex with Pi.

#### Procedure:

- A reaction mixture is prepared containing a suitable buffer (e.g., HEPES), MgCl2 (a required cofactor for FBPase), and the FBPase enzyme.
- Varying concentrations of the inhibitor (MB05032) are added to the reaction mixture.
- The reaction is initiated by the addition of the substrate, fructose 1,6-bisphosphate.
- The reaction is incubated for a defined period at a controlled temperature (e.g., 37°C).
- The reaction is stopped, and the amount of Pi produced is quantified using a colorimetric reagent (e.g., malachite green).
- The absorbance is measured using a spectrophotometer.
- The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

# In Vivo Glucose-Lowering Studies in ZDF Rats (General Protocol)

- Animal Model: Male Zucker diabetic fatty (ZDF) rats, a genetic model of type 2 diabetes.
- Acclimatization: Animals are acclimatized to the housing conditions for a specified period before the study.
- Treatment:
  - Vehicle control group.



- MB-07803 treatment group(s) at various doses, administered orally (e.g., via gavage).
- Blood Sampling: Blood samples are collected at specified time points (e.g., baseline and post-dose) for the measurement of blood glucose and other metabolic parameters.
- Glucose Measurement: Blood glucose levels are measured using a glucometer.
- Data Analysis: The change in blood glucose levels from baseline is calculated for each treatment group and compared to the vehicle control group to determine the glucoselowering efficacy. Statistical analysis is performed to assess the significance of the observed effects.

### Conclusion

MB-07803 represents a targeted therapeutic approach for the treatment of type 2 diabetes by directly inhibiting hepatic gluconeogenesis. Its mechanism of action, the potent and selective inhibition of FBPase by its active metabolite MB05032, is well-supported by biochemical data. Preclinical studies in relevant animal models have demonstrated its glucose-lowering potential. Furthermore, Phase 2a clinical trial results have provided evidence of its efficacy in reducing fasting plasma glucose in patients with type 2 diabetes, with a favorable safety profile, notably the absence of hyperlacticemia. The data presented in this guide underscore the potential of FBPase inhibition as a viable strategy for the management of hyperglycemia in type 2 diabetes. Further clinical development would be necessary to fully elucidate the long-term efficacy and safety of MB-07803.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Metabasis Therapeutics, Inc. Announces Positive Results in a Clinical Trial of MB07803 in Patients with Poorly Controlled Type 2 Diabetes BioSpace [biospace.com]



 To cite this document: BenchChem. [In-Depth Technical Guide: The Mechanism of Action of MB-07803 in Gluconeogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676234#mb-07803-mechanism-of-action-in-gluconeogenesis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com